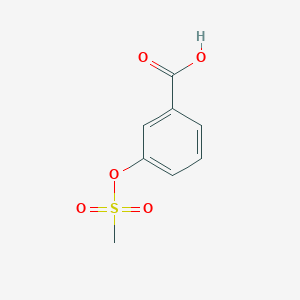

3-Methanesulfonyloxybenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

28547-24-2 |

|---|---|

Molecular Formula |

C8H8O5S |

Molecular Weight |

216.21 g/mol |

IUPAC Name |

3-methylsulfonyloxybenzoic acid |

InChI |

InChI=1S/C8H8O5S/c1-14(11,12)13-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10) |

InChI Key |

ZPAAWIRZMZDWIS-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1=CC=CC(=C1)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 3 Methanesulfonyloxybenzoic Acid

Investigations into Nucleophilic Displacement Reactions at the Methanesulfonyloxy Group

Nucleophilic substitution at a sulfonate ester attached to an aromatic ring proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is distinct from the SN1 and SN2 reactions common for alkyl halides and sulfonates because direct backside attack (SN2) is blocked by the benzene (B151609) ring, and the formation of an aryl cation (SN1) is highly unfavorable. wikipedia.org The SNAr mechanism typically involves a two-step addition-elimination process where a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Aromaticity is temporarily disrupted and then restored upon expulsion of the leaving group. libretexts.org

The methanesulfonyloxy group (mesylate, -OMs) is an excellent leaving group due to the ability of the resulting methanesulfonate (B1217627) anion (CH₃SO₃⁻) to stabilize the negative charge through resonance. This delocalization of charge across the three oxygen atoms makes the anion a weak base and thus a stable entity, favoring its departure.

The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. Simple aryl halides and sulfonates are generally resistant to nucleophilic attack. libretexts.org However, the reaction is greatly accelerated by the presence of strong electron-withdrawing groups on the ring, particularly at positions ortho and para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups stabilize the anionic Meisenheimer complex intermediate, thereby lowering the activation energy of the rate-determining addition step. masterorganicchemistry.com

Table 1: Factors Influencing SNAr Reaction Rates

| Factor | Influence on Rate | Rationale for 3-Methanesulfonyloxybenzoic acid |

|---|---|---|

| Leaving Group | Better leaving group increases rate. | The methanesulfonate (mesylate) is an excellent leaving group due to resonance stabilization. |

| Nucleophile | More powerful nucleophile increases rate. | Reaction rate will be sensitive to the nucleophilicity of the attacking species. |

| Ring Substituents | Electron-withdrawing groups (EWGs) accelerate the reaction, especially at ortho/para positions. | The -OSO₂CH₃ and -COOH groups are both EWGs, activating the ring for SNAr, though their meta relationship offers less stabilization than an ortho/para arrangement would. masterorganicchemistry.com |

| Solvent | Polar aprotic solvents are typically used. | Solvents like DMSO or DMF can solvate the cation without strongly interacting with the nucleophile. |

The scope of nucleophilic displacement on this compound includes a variety of strong nucleophiles. Common nucleophiles effective in SNAr reactions include alkoxides (like CH₃O⁻), hydroxide (B78521) (HO⁻), and amines (RNH₂). libretexts.org The reaction's success is contingent on the nucleophile being strong enough to attack the electron-poor ring and the reaction conditions being sufficient to overcome the activation energy.

A significant limitation is the inherent resistance of the aryl-oxygen bond to cleavage. Even with activation from two electron-withdrawing groups, the conditions required for substitution (e.g., high temperatures, very strong nucleophiles) may be harsh. Furthermore, the carboxylic acid group may interfere with the reaction, particularly if a basic nucleophile is used. An amine or hydroxide nucleophile could first engage in an acid-base reaction with the carboxylic acid proton, which would need to be accounted for by using excess nucleophile/base.

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring System

Electrophilic aromatic substitution (SEAr) involves an electrophile replacing an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reaction proceeds via a two-step mechanism: initial attack by the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation (an arenium ion or Wheland intermediate), followed by the loss of a proton to restore aromaticity. researchgate.netmasterorganicchemistry.com The substituents already present on the ring profoundly influence both the rate of reaction and the position of the new substituent. vanderbilt.eduunizin.org

Substituents on a benzene ring are classified as either activating or deactivating, and as either ortho, para-directing or meta-directing.

Carboxylic Acid Group (-COOH): The carboxyl group is an electron-withdrawing group due to both the inductive effect of its electronegative oxygen atoms and its ability to withdraw electron density via resonance. This withdrawal of electron density makes the ring less nucleophilic and thus less reactive towards electrophiles than benzene itself. It is therefore a deactivating group. numberanalytics.comlibretexts.org By examining the resonance structures of the arenium ion intermediate, it is found that attack at the ortho or para positions places a positive charge adjacent to the positively polarized carbonyl carbon, which is highly destabilizing. Attack at the meta position avoids this unfavorable arrangement, making the carboxyl group a meta-director . numberanalytics.comyoutube.com

Methanesulfonyloxy Group (-OSO₂CH₃): This group is strongly electron-withdrawing due to the highly electronegative oxygen atoms and the sulfur atom. Similar to a sulfonic acid group, it pulls significant electron density from the ring, making it a powerful deactivating group. libretexts.org Like the carboxyl group, it directs incoming electrophiles to the meta position to avoid placing the intermediate's positive charge adjacent to the already electron-deficient carbon atom attached to the substituent. youtube.com

When a benzene ring has two substituents, their directing effects are considered additively. stackexchange.com In this compound, the carboxylic acid is at C1 and the methanesulfonyloxy group is at C3. Both are deactivating, meta-directing groups. numberanalytics.comlibretexts.orgstackexchange.com

The -COOH group at C1 directs incoming electrophiles to the C5 position (and C3, which is already substituted).

The -OSO₂CH₃ group at C3 directs incoming electrophiles to the C5 position (and C1, which is already substituted).

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position of Attack | Directing Influence of -COOH (at C1) | Directing Influence of -OSO₂CH₃ (at C3) | Combined Effect | Predicted Outcome |

|---|---|---|---|---|

| C2 | ortho (disfavored) | ortho (disfavored) | Highly Disfavored | Minor/No Product |

| C4 | para (disfavored) | ortho (disfavored) | Highly Disfavored | Minor/No Product |

| C5 | meta (favored) | meta (favored) | Strongly Favored | Major Product |

| C6 | ortho (disfavored) | para (disfavored) | Highly Disfavored | Minor/No Product |

Chemical Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can be converted into several derivatives through nucleophilic acyl substitution. libretexts.org Direct substitution is often difficult because the hydroxyl (-OH) group is a poor leaving group. Therefore, the carboxylic acid is typically activated first. libretexts.orgmsu.edu

Esterification: this compound can be converted to its corresponding ester via the Fischer esterification reaction. This involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄). The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic and susceptible to attack by the alcohol nucleophile. libretexts.org

Acid Chloride Formation: A highly reactive acid derivative, the acyl chloride, can be formed by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgyoutube.com This reaction proceeds by converting the -OH group into a much better leaving group (a chlorosulfite), which is then displaced by a chloride ion. libretexts.org The resulting 3-(methanesulfonyloxy)benzoyl chloride is a valuable intermediate for synthesizing other derivatives like esters and amides under milder conditions.

Amide Formation: Direct reaction with an amine is generally inefficient because amines are basic and will deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org To facilitate amide formation, the carboxylic acid must be activated. This is commonly achieved using a coupling reagent such as a carbodiimide (B86325) (e.g., DCC, dicyclohexylcarbodiimide). The activator reacts with the carboxyl group to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide. youtube.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing carboxylic acids. youtube.com This would yield [3-(methanesulfonyloxy)phenyl]methanol.

Table 3: Summary of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methanesulfonate |

| Benzene |

| DMSO (Dimethyl sulfoxide) |

| DMF (Dimethylformamide) |

| 3-(methanesulfonyloxy)benzoyl chloride |

| DCC (Dicyclohexylcarbodiimide) |

| Lithium aluminum hydride |

| Sodium borohydride |

| [3-(methanesulfonyloxy)phenyl]methanol |

Esterification Reactions and Ester Hydrolysis Pathways

The carboxylic acid group of this compound readily undergoes esterification with various alcohols under acidic conditions, a classic transformation known as Fischer-Speier esterification. The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.

While specific kinetic data for the esterification of this compound is not extensively documented in publicly available literature, general principles of Fischer esterification apply. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. Common acidic catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid.

A general representation of the esterification reaction is as follows:

This compound + Alcohol ⇌ Alkyl 3-methanesulfonyloxybenzoate + Water

The hydrolysis of the resulting esters, alkyl 3-methanesulfonyloxybenzoates, can be achieved through both acid- and base-catalyzed pathways. Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and follows the same mechanistic steps. Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. This leads to the formation of a carboxylate salt and the corresponding alcohol.

Amide Formation and Decarboxylation Studies

The synthesis of amides from this compound can be achieved by reacting it with an amine. This reaction typically requires the activation of the carboxylic acid, for instance, by converting it into a more reactive acyl chloride. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base is a common strategy for direct amide bond formation. These reagents facilitate the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.uk

A general procedure for amide synthesis involves dissolving the carboxylic acid in a suitable solvent like N,N-dimethylformamide (DMF), adding a base (e.g., triethylamine (B128534) or diisopropylethylamine), the coupling reagent, and finally the amine. fishersci.co.uk The reaction is typically stirred at room temperature.

Table 1: General Conditions for Amide Formation from Carboxylic Acids

| Coupling Reagent | Base | Solvent | Temperature |

| DCC or EDC | Triethylamine (TEA) or Diisopropylethylamine (DIEA) | Dichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF) | 0°C to Room Temperature |

| HATU | DIEA or TEA | DMF | 0°C to Room Temperature |

| SOCl₂ | - | - | Varies |

This table represents general conditions for amide formation from carboxylic acids and is not specific to this compound.

Mechanistic Elucidation of Reaction Pathways and Transition State Analysis

Detailed mechanistic studies and transition state analyses specific to the reactions of this compound are scarce in the current body of scientific literature. However, the mechanisms of the fundamental reactions it undergoes are well-established for analogous compounds.

The Fischer esterification mechanism proceeds through a series of protonation, nucleophilic attack, proton transfer, and elimination steps, forming a tetrahedral intermediate. masterorganicchemistry.com The rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carboxylic acid.

The amide formation facilitated by coupling agents like DCC also involves a multistep pathway. The carboxylic acid first adds to the carbodiimide to form the O-acylisourea intermediate. This intermediate is highly reactive towards nucleophilic attack by the amine, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and dicyclohexylurea.

The decarboxylation of aromatic acids can proceed through different mechanisms depending on the reaction conditions and the substituents on the aromatic ring. For many substituted benzoic acids, particularly those with electron-donating groups in the ortho or para positions, an electrophilic aromatic substitution mechanism is proposed where a proton replaces the carboxyl group. researchgate.net For other systems, especially under basic conditions or with copper catalysis, a mechanism involving the formation of an aryl carbanion or an aryl radical has been suggested. nih.gov A cyclic, concerted transition state is often invoked for the decarboxylation of β-keto acids, though this is not directly applicable to this compound. masterorganicchemistry.com

Further computational and experimental studies are necessary to elucidate the specific reaction kinetics, intermediates, and transition state structures involved in the reactions of this compound. Such investigations would provide a more comprehensive understanding of the influence of the methanesulfonyloxy group on the reactivity of the benzoic acid scaffold.

Advanced Derivatives and Analogues of 3 Methanesulfonyloxybenzoic Acid

Design and Synthesis of Ring-Substituted Methanesulfonyloxybenzoic Acid Analogues

The aromatic core of 3-Methanesulfonyloxybenzoic acid provides a robust platform for structural modifications. By introducing various substituents onto the benzene (B151609) ring, chemists can fine-tune the electronic and steric properties of the molecule, leading to a diverse array of analogues with potentially unique chemical behaviors.

Halogenation and Alkyl/Alkoxy Substitution on the Aromatic Core

Similarly, the addition of alkyl or alkoxy groups can impact the lipophilicity and steric profile of the compound. Friedel-Crafts alkylation or acylation followed by reduction are common methods for introducing alkyl groups, although these reactions must be carefully controlled to avoid undesired side reactions. The synthesis of alkoxy-substituted analogues often begins with the corresponding hydroxybenzoic acid, which is then alkylated before the introduction of the methanesulfonyl group. For instance, the synthesis of 3-alkoxy benzoic acids can be achieved through the etherification of 3-hydroxy methyl benzoate, followed by hydrolysis of the ester. researchgate.net

| Substitution Type | Potential Synthetic Approach | Key Reagents | Expected Influence on Properties |

| Halogenation | Electrophilic Aromatic Substitution | Halogen (e.g., Br₂, Cl₂), Lewis Acid (e.g., FeBr₃) | Increased acidity, altered electronic profile |

| Alkylation | Friedel-Crafts Alkylation | Alkyl Halide, Lewis Acid (e.g., AlCl₃) | Increased lipophilicity, modified steric bulk |

| Alkoxylation | Williamson Ether Synthesis (on precursor) | Alkyl Halide, Base (e.g., K₂CO₃) | Increased lipophilicity, potential for hydrogen bonding interactions |

Incorporation of Heteroatoms and Bridging Units

To create more profound structural changes, researchers are exploring the incorporation of heteroatoms and bridging units into the aromatic scaffold. Replacing a carbon atom in the benzene ring with a heteroatom, such as nitrogen, can dramatically alter the electronic distribution and potential for intermolecular interactions.

Furthermore, the synthesis of bridged bicyclic analogues, where a second ring system is fused to the benzene ring, introduces conformational rigidity and a three-dimensional architecture. These complex structures can be synthesized through multi-step sequences, often involving intramolecular cyclization reactions. The development of synthetic methods to access these sophisticated analogues is an active area of research, with the goal of exploring new chemical space.

Modifications of the Carboxylic Acid Group to Yield Esters, Amides, and Anhydrides

The carboxylic acid functionality of this compound is a prime site for derivatization, allowing for the creation of esters, amides, and anhydrides. These modifications can significantly impact the compound's reactivity, solubility, and potential for further conjugation.

Esters are typically synthesized through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, reaction with an alkyl halide in the presence of a base can yield the corresponding ester.

Amides are generally formed by activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with an amine. iomcworld.com A variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or boric acid-based catalysts, can also facilitate the direct formation of amides from the carboxylic acid and an amine, often under milder conditions. nih.govnih.gov

Anhydrides , both symmetric and mixed, can be prepared from this compound. Symmetric anhydrides can be formed by dehydration of the carboxylic acid, often using a strong dehydrating agent. Mixed anhydrides are typically synthesized by reacting the carboxylate with an acyl chloride or another activated carboxylic acid derivative. nih.govnih.govfrontiersin.org

| Derivative | General Synthetic Method | Common Reagents |

| Esters | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) |

| Amides | Acyl Chloride Route | Thionyl Chloride (SOCl₂), Amine |

| Direct Coupling | Amine, Coupling Agent (e.g., DCC, B(OCH₂CF₃)₃) nih.gov | |

| Anhydrides | Dehydration | Dehydrating Agent (e.g., Acetic Anhydride) |

| Mixed Anhydride Formation | Acyl Chloride, Carboxylate Salt |

Synthesis of Conjugates and Hybrid Molecules Featuring the this compound Scaffold

The concept of creating hybrid molecules by combining different pharmacophores or functional units into a single chemical entity is a growing strategy in chemical research. nih.gov The this compound scaffold can serve as a building block for the synthesis of such conjugates.

This approach involves linking the this compound moiety to another molecule, which could be a known bioactive compound, a fluorescent tag, or a solid support. The linkage is typically formed through the carboxylic acid group, which can be converted into a reactive intermediate capable of forming a stable bond with a suitable functional group on the partner molecule (e.g., an amine or hydroxyl group). The synthesis of such conjugates allows for the investigation of synergistic effects and the development of molecules with novel properties. For example, a drug molecule could be conjugated to this compound to potentially modify its solubility, stability, or pharmacokinetic profile.

Structure-Reactivity and Structure-Property Relationship Studies in Derived Systems

A primary motivation for synthesizing a diverse range of derivatives of this compound is to conduct systematic studies on their structure-reactivity and structure-property relationships. By methodically altering the structure and observing the resulting changes in chemical behavior, researchers can gain valuable insights into the role of different functional groups and structural motifs.

Research Applications and Synthetic Utility of 3 Methanesulfonyloxybenzoic Acid

Utilization as a Key Intermediate in the Total Synthesis of Complex Organic Molecules

There are no documented instances in peer-reviewed literature of 3-Methanesulfonyloxybenzoic acid being employed as a crucial intermediate in the total synthesis of complex natural products or other intricate organic molecules. Total synthesis campaigns often rely on readily available or strategically designed starting materials that enable efficient and stereocontrolled construction of the target molecule. The absence of this compound in reported synthetic routes suggests that other, more established building blocks are favored by synthetic chemists for constructing the functionalities present in This compound .

Role in the Preparation of Advanced Organic Scaffolds and Chemical Building Blocks

The potential of This compound as a precursor for advanced organic scaffolds or as a versatile chemical building block does not appear to have been systematically investigated. The methanesulfonyloxy (mesyloxy) group is a well-known leaving group, suggesting the compound could, in principle, participate in nucleophilic substitution reactions at the 3-position of the aromatic ring. Similarly, the carboxylic acid functionality offers a handle for various transformations, such as amide bond formation or reduction. However, specific examples of its use to generate novel molecular frameworks or libraries of compounds for screening purposes are not found in the current body of scientific research.

Applications in Catalyst Precursor Development or Ligand Design

The design and synthesis of ligands for metal-based catalysts is a cornerstone of modern organic and inorganic chemistry. The structure of This compound does not inherently lend itself to common ligand architectures without significant modification. The carboxylic acid could potentially serve as a coordinating group, but there are no published studies describing the synthesis of metal complexes or catalyst precursors derived from this specific compound. The methanesulfonate (B1217627) group is generally not employed as a coordinating moiety in ligand design.

Analytical Methodologies for Characterization and Quantification in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of 3-Methanesulfonyloxybenzoic acid. By interacting with the molecule in distinct ways, different regions of the electromagnetic spectrum can reveal specific structural features, from the connectivity of atoms to the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are utilized to confirm the identity and purity of the compound.

In ¹H NMR, the chemical shifts and splitting patterns of the proton signals provide a map of the hydrogen atoms within the molecule. The aromatic protons of the benzene (B151609) ring typically appear in the downfield region, while the protons of the methanesulfonyl group resonate at a higher field. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, with the chemical shift indicating its electronic environment. For instance, the carbon atom of the carboxyl group is typically observed at the lowest field. nih.govyoutube.com The number of signals in the ¹³C NMR spectrum confirms the number of chemically non-equivalent carbon atoms in the structure.

Table 1: Representative NMR Data for 3-Substituted Benzoic Acid Derivatives

| Nucleus | Chemical Shift Range (ppm) | Typical Multiplicity |

|---|---|---|

| Aromatic ¹H | 7.0 - 8.5 | Multiplet |

| Carboxyl ¹H | 10.0 - 13.0 | Singlet (broad) |

| Methanesulfonyl ¹H | 2.8 - 3.5 | Singlet |

| Aromatic ¹³C | 120 - 150 | |

| Carboxyl ¹³C | 165 - 185 | |

| Methanesulfonyl ¹³C | 35 - 45 |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. In a typical MS experiment, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak ([M]⁺ or [M-H]⁻) in the mass spectrum confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in determining the elemental composition. rsc.org

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves the collision-induced dissociation (CID) of the molecular ion. uab.edu The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation patterns would likely involve the loss of the methanesulfonyloxy group or the carboxyl group. libretexts.orgdocbrown.info For example, a common fragmentation pathway for benzoic acid derivatives is the loss of the hydroxyl group from the carboxylic acid, followed by the loss of carbon monoxide. docbrown.info

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment | Plausible Neutral Loss |

|---|---|---|

| 217 | [M+H]⁺ (protonated molecule) | |

| 199 | [M-OH]⁺ | H₂O |

| 121 | [M-SO₂CH₃-OH]⁺ | SO₂CH₃, OH |

| 95 | [CH₃SO₂]⁺ | C₇H₅O₃ |

| 77 | [C₆H₅]⁺ | CH₄O₅S |

Note: The observed fragments and their relative intensities can vary depending on the ionization technique and collision energy used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum, with characteristic absorption bands corresponding to particular functional groups.

For this compound, the IR spectrum would exhibit several key absorption bands that confirm its structure. The broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, often overlapping with C-H stretching vibrations. libretexts.orgdocbrown.infolibretexts.org The sharp, strong absorption around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the carboxylic acid. libretexts.orglibretexts.org Additionally, characteristic absorptions for the sulfonate group (S=O stretches) would be expected in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions. Aromatic C-H and C=C stretching vibrations would also be present. vscht.czlibretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Carboxylic Acid O-H | 2500 - 3300 (broad) | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H (methyl) | 2850 - 2960 | Stretch |

| Carbonyl C=O | 1680 - 1720 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| Sulfonate S=O | 1350 - 1400 and 1150 - 1200 | Asymmetric and Symmetric Stretch |

| C-O | 1210 - 1320 | Stretch |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions such as hydrogen bonding. researchgate.net

Chromatographic Methodologies for Purity Assessment and Separation in Complex Matrices

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from other components in complex mixtures. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of non-volatile compounds like this compound. researchgate.netnih.gov In HPLC, the sample is dissolved in a solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their affinity for the stationary and mobile phases.

For this compound, reversed-phase HPLC is a common approach, typically utilizing a C18 column as the stationary phase and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid to control ionization) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light. The retention time of the compound is a characteristic parameter for identification, while the peak area is proportional to its concentration, allowing for accurate quantification. researchgate.net HPLC can also be coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity in identification and quantification. nih.gov

Table 4: Typical HPLC Parameters for the Analysis of Benzoic Acid Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 230 nm or 254 nm |

| Injection Volume | 10 µL |

Note: These parameters are illustrative and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), it can be analyzed using this technique after a derivatization step. sigmaaldrich.com Derivatization converts the polar carboxylic acid group into a more volatile ester or silyl (B83357) ether, allowing the compound to be vaporized without decomposition in the GC inlet. sigmaaldrich.comnih.gov

Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification. GC-MS provides excellent separation efficiency and highly specific detection, making it a powerful tool for trace analysis and the identification of impurities. nih.gov The fragmentation patterns of the derivatized compound in the mass spectrometer provide definitive structural confirmation.

Table 5: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

| Reagent | Derivative Formed | Key Advantages |

|---|---|---|

| Diazomethane | Methyl ester | Reacts quickly and cleanly. |

| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ester | Produces stable derivatives. |

| MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | tert-Butyldimethylsilyl (TBDMS) ester | Forms very stable derivatives with characteristic fragmentation patterns. sigmaaldrich.com |

Note: The choice of derivatization reagent depends on the specific analytical requirements, including the desired volatility and stability of the derivative.

Ion Chromatography for the Analysis of Acidic Species

Ion chromatography (IC) is a powerful analytical technique for the separation and quantification of ionic species. It is particularly well-suited for the analysis of organic acids, including this compound and related compounds.

Principles of Ion Chromatography in Acidic Species Analysis

Ion chromatography separates ions based on their affinity for an ion-exchange stationary phase. obrnutafaza.hr For the analysis of acidic species like carboxylic acids and sulfonic acids, anion-exchange chromatography is typically employed. In this mode, the stationary phase contains positively charged functional groups that interact with the negatively charged analyte ions. obrnutafaza.hr The separation is achieved by eluting the sample through the column with a liquid mobile phase (eluent), which is also ionic. obrnutafaza.hr The strength of the interaction between the analyte ions and the stationary phase determines their retention time, allowing for separation. obrnutafaza.hr

A conductivity detector is commonly used in ion chromatography for the detection of ions. obrnutafaza.hr To enhance sensitivity, a suppressor is often used after the analytical column and before the detector. The suppressor reduces the conductivity of the eluent while increasing the conductivity of the analyte ions, thereby improving the signal-to-noise ratio. obrnutafaza.hr

Research Findings and Applications

Ion chromatography has been successfully applied to the analysis of a wide range of organic and inorganic acids in various matrices.

Analysis of Benzoic Acid Derivatives:

Research has demonstrated the utility of chromatographic methods for the analysis of benzoic acid derivatives. For instance, a reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed for the fast analysis of several benzoic acids, achieving separation in under one minute. thermofisher.com Furthermore, various HPLC methods have been established for the analysis of aminobenzoic acid isomers, showcasing the capability of chromatography to separate closely related compounds. helixchrom.com Thin-layer chromatography (TLC) and RP-HPLC methods have also been developed for the simultaneous determination of mefenamic acid and its impurities, which include benzoic acid. researchgate.netnih.gov

Analysis of Sulfonic Acids:

Ion chromatography is a well-established method for the determination of sulfonic acids. A fast IC method with suppressed conductivity detection has been developed for the simultaneous determination of a variety of sulfonic acids in water samples. nih.gov This method demonstrated good separation and achieved low detection limits. nih.gov The presence of methanesulfonic acid (MSA), a related sulfonic acid, as an impurity in the drug busulfan is monitored using a validated IC method, highlighting the importance of this technique in pharmaceutical quality control. thermofisher.com

Challenges and Method Development:

While a powerful technique, the analysis of acidic species by ion chromatography can present challenges. The presence of other anions in the sample matrix can cause interference. nih.gov Therefore, sample preparation techniques such as solid-phase extraction (SPE) may be necessary to remove interfering substances and enrich the analytes of interest. nih.gov Method development often involves optimizing the eluent composition (e.g., concentration of sodium hydroxide (B78521), methanol, or acetonitrile) to achieve the desired separation of a complex mixture of analytes. nih.gov

Data Table: Ion Chromatography Conditions for Acidic Species Analysis

| Parameter | Setting | Reference |

| Column | Thermo Scientific™ Dionex™ IonPac™ AS11-HC | thermofisher.com |

| Eluent | Gradient elution with sodium hydroxide, methanol, and acetonitrile | nih.gov |

| Detection | Suppressed Conductivity | nih.govthermofisher.com |

| Sample Preparation | Solid-Phase Extraction (SPE) for complex matrices | nih.gov |

Computational Chemistry and Theoretical Investigations of 3 Methanesulfonyloxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the electronic structure and reactivity of molecules. These methods provide a robust framework for understanding the intrinsic properties of 3-Methanesulfonyloxybenzoic acid.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations are widely employed to determine the optimized ground state geometry and thermodynamic parameters of molecules. For derivatives of benzoic acid, methods such as B3LYP with basis sets like 6-311++G(d,p) have been shown to provide reliable results for geometry optimization and vibrational frequency analysis. rsc.orgnih.gov

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-COOH | ~1.48 Å |

| C=O | ~1.21 Å | |

| C-O (acid) | ~1.35 Å | |

| O-H | ~0.97 Å | |

| C-O (ester) | ~1.40 Å | |

| O-S | ~1.60 Å | |

| S=O | ~1.45 Å | |

| S-CH3 | ~1.77 Å | |

| Bond Angle | O=C-O | ~123° |

| C-O-H | ~106° | |

| C-O-S | ~118° | |

| O=S=O | ~120° | |

| Dihedral Angle | C-C-C-O (carboxyl) | ~0° or ~180° |

| C-C-O-S (sulfonyloxy) | Variable, defines conformation |

These geometric parameters are crucial for understanding the molecule's steric and electronic properties and serve as the foundation for further computational analyses.

Analysis of Frontier Molecular Orbitals and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an important indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. researchgate.net

For this compound, the HOMO would likely be localized on the benzene (B151609) ring and the oxygen atoms of the carboxyl and sulfonyloxy groups, which are rich in electron density. The LUMO, conversely, would be expected to have significant contributions from the antibonding orbitals of the carbonyl group (π* C=O) and the sulfonyl group. cureffi.org

The distribution of electron density across the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). nih.gov In this compound, the MEP would show negative potential around the oxygen atoms of the carboxyl and sulfonyl groups, indicating these as likely sites for electrophilic attack. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential, highlighting its acidity.

Table 2: Predicted Quantum Chemical Descriptors for this compound (Illustrative) (Note: This data is illustrative and based on typical values for substituted benzoic acids.)

| Descriptor | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Molecular polarity |

| Ionization Potential | ~ 7.0 eV | Energy to remove an electron |

| Electron Affinity | ~ 1.5 eV | Energy released upon gaining an electron |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent. ucl.ac.uk MD simulations can provide detailed insights into the conformational flexibility of this compound and its interactions with surrounding molecules. ucl.ac.uk

An MD simulation would typically involve placing a model of this compound in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are described by a force field (e.g., GAFF), and the movements of the atoms are calculated over time by solving Newton's equations of motion. ucl.ac.uk

This approach allows for the exploration of the molecule's conformational landscape. The rotation around the C-O and O-S bonds of the methanesulfonyloxy group, as well as the C-C bond connecting the carboxyl group to the ring, would be of particular interest. The simulation can reveal the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are ideal for studying intermolecular interactions. For this compound, this would include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). Simulations can quantify the strength and lifetime of hydrogen bonds formed with solvent molecules or other solute molecules.

π-π Stacking: The aromatic benzene ring can engage in stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The polar nature of the sulfonyl and carboxyl groups will lead to significant electrostatic interactions with other polar molecules.

Analysis of the simulation trajectories can yield valuable data on the local structure of the solvent around the solute and the propensity of the molecule to form aggregates or dimers in solution. bohrium.com

Reaction Mechanism Elucidation through Computational Modeling of Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. nih.gov

For a hypothetical reaction involving this compound, such as its esterification or a nucleophilic substitution at the sulfur atom, computational modeling could elucidate the step-by-step mechanism. DFT calculations can be used to locate the geometry of the transition state structure and calculate its energy. mdpi.com This information helps to predict the most likely reaction pathway and understand the factors that influence the reaction rate. For example, in a nucleophilic attack, modeling could determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a stable intermediate.

Predictive Modeling of Chemical Behavior and Potential Reaction Outcomes

The data generated from quantum chemical calculations and molecular dynamics simulations can be used to build predictive models of the chemical behavior of this compound. The calculated electronic descriptors, such as the HOMO-LUMO gap and the MEP, provide a quantitative basis for predicting reactivity. nih.gov For instance, a low LUMO energy would suggest susceptibility to nucleophilic attack, and the MEP map would pinpoint the most likely site for such an attack.

By comparing the computational data for this compound with that of other known compounds, it is possible to make predictions about its properties and reactivity. This predictive capability is one of the most powerful aspects of computational chemistry, allowing for the in silico screening of molecules for desired properties before undertaking potentially costly and time-consuming experimental synthesis and testing.

Future Research Directions and Emerging Perspectives

Development of Novel and Efficient Synthetic Strategies for 3-Methanesulfonyloxybenzoic Acid

The synthesis of this compound is foundational to any further investigation of its properties and applications. Currently, a standard, optimized synthesis is not widely reported, presenting an immediate opportunity for research and development. A primary route would likely involve the esterification of 3-hydroxybenzoic acid with methanesulfonyl chloride.

Future research should focus on optimizing this transformation by exploring various reaction conditions. This includes the screening of different bases, solvents, and temperature profiles to maximize yield and purity while minimizing reaction times. Both organic and inorganic bases could be investigated for their efficacy in facilitating the reaction.

Furthermore, the development of one-pot synthetic methodologies starting from more readily available precursors would be a significant advancement. For instance, a process that begins with the selective sulfonation and subsequent oxidation of a toluene (B28343) derivative could offer a more streamlined and cost-effective route. The exploration of catalytic methods, potentially using transition metal catalysts, could also lead to more efficient and selective syntheses.

A comparative analysis of different potential synthetic routes is crucial for identifying the most viable strategy for large-scale production. This would involve evaluating factors such as atom economy, cost of starting materials, and ease of purification.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

| Synthetic Route | Starting Materials | Key Reagents | Potential Advantages | Potential Challenges |

| Route A: Mesylation of 3-Hydroxybenzoic Acid | 3-Hydroxybenzoic acid | Methanesulfonyl chloride, Base | Direct, potentially high-yielding | Requires handling of corrosive reagents |

| Route B: Oxidation of 3-Mesyloxytoluene | 3-Hydroxytoluene | Methanesulfonyl chloride, Oxidizing agent | Utilizes a different starting material | Potential for over-oxidation or side reactions |

| Route C: Functional Group Interconversion | 3-Aminobenzoic acid | Diazotization followed by sulfonation | Access from a different functional group | Multi-step process, potential for low overall yield |

Unveiling Untapped Reactivity Profiles and Designing Novel Transformations

The chemical reactivity of this compound is largely uncharted territory. The interplay between the electron-withdrawing carboxylic acid and the methanesulfonyloxy group, which is an excellent leaving group, suggests a diverse range of potential transformations.

Future research should systematically investigate the reactivity of both the carboxylic acid and the aromatic ring. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. The conditions required for these transformations in the presence of the mesylate group need to be established.

The methanesulfonyloxy group's ability to act as a leaving group opens up possibilities for nucleophilic aromatic substitution reactions. Investigating a wide array of nucleophiles (e.g., amines, alkoxides, thiols) would allow for the synthesis of a diverse library of 3-substituted benzoic acid derivatives. The regioselectivity and reactivity of these substitutions will be of significant interest.

Furthermore, the aromatic ring itself can be a substrate for electrophilic aromatic substitution. The directing effects of the existing substituents will govern the position of incoming electrophiles, and a thorough study of nitration, halogenation, and Friedel-Crafts reactions would provide valuable insights into the compound's electronic properties. The potential for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, at the C-O bond of the mesylate could also be a fruitful area of exploration.

Integration of this compound Synthesis with Sustainable Chemistry Principles

In line with modern chemical manufacturing, the integration of green chemistry principles into the synthesis of this compound is a critical future direction. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. chemicalbook.com

The development of catalytic and solvent-free reaction conditions would significantly enhance the sustainability of its synthesis. brazilianjournals.com.br For instance, employing solid-supported catalysts could simplify purification and allow for catalyst recycling. The use of greener solvents, such as water or supercritical fluids, should be explored as alternatives to traditional volatile organic compounds. brazilianjournals.com.br

Another key aspect of green chemistry is the use of renewable starting materials. nih.gov Investigating biosynthetic routes or utilizing precursors derived from biomass could provide a more sustainable pathway to 3-hydroxybenzoic acid, a key starting material. nih.gov The principles of atom economy will also be central, designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application to Synthesis | Potential Benefit |

| Waste Prevention | Develop high-yield, selective reactions. | Reduced by-product formation and disposal costs. |

| Atom Economy | Design syntheses that maximize the incorporation of starting materials. | More efficient use of resources. |

| Less Hazardous Chemical Syntheses | Use non-toxic reagents and solvents. | Improved safety for researchers and the environment. |

| Use of Renewable Feedstocks | Source starting materials from biological sources. | Reduced reliance on fossil fuels. |

| Catalysis | Employ catalytic reagents over stoichiometric ones. | Increased reaction efficiency and reduced waste. |

Advancements in Analytical Methodologies for Comprehensive Research Characterization

A thorough understanding of the physicochemical properties of this compound requires the development and application of advanced analytical methodologies. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will be essential for routine characterization and purity assessment.

Future research should focus on developing and validating more sophisticated analytical methods. For instance, the development of a robust High-Performance Liquid Chromatography (HPLC) method would be crucial for accurate quantification and for monitoring reaction progress. The choice of column, mobile phase, and detector will need to be optimized.

Given the compound's structure, X-ray crystallography could provide definitive information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This would be particularly valuable for understanding its physical properties and potential polymorphism. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), would provide insights into its melting point, thermal stability, and decomposition profile.

Application of Machine Learning and Data Science in Predicting Reactivity and Designing Derivatives

The fields of machine learning and data science offer powerful tools to accelerate the discovery and development of new molecules. nih.gov In the context of this compound, these computational approaches can be applied to predict its reactivity and to design novel derivatives with desired properties. researchgate.netchemrxiv.org

Machine learning models can be trained on existing chemical reaction data to predict the outcomes of various transformations involving this compound. princeton.edu For example, a model could predict the yield of a nucleophilic substitution reaction under different conditions, thus guiding experimental design and optimization. princeton.edu These models can also help in identifying the most influential factors governing the compound's reactivity.

Furthermore, data science can be employed to design new derivatives of this compound with specific functionalities. By analyzing structure-activity relationships (SAR) from either experimental or computationally generated data, it is possible to identify molecular modifications that are likely to enhance a particular property, such as biological activity or material performance. This in silico design process can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

Table 3: Potential Applications of Machine Learning in the Study of this compound

| Application Area | Machine Learning Technique | Predicted Outcome | Potential Impact |

| Reactivity Prediction | Random Forest, Neural Networks | Reaction yield, regioselectivity | Accelerated optimization of synthetic routes |

| Derivative Design | Generative Models, QSAR | Novel molecular structures with desired properties | Efficient discovery of new functional molecules |

| Property Prediction | Graph Convolutional Networks | Solubility, melting point, toxicity | Prioritization of synthetic targets |

Q & A

Q. What are the primary synthetic routes for 3-Methanesulfonyloxybenzoic acid?

The synthesis typically involves sulfonylation of a benzoic acid precursor. A common approach is the reaction of 3-hydroxybenzoic acid with methanesulfonyl chloride under controlled alkaline conditions (e.g., using triethylamine as a base) to introduce the methanesulfonyloxy group. Alternative routes may utilize Suzuki-Miyaura cross-coupling reactions for precursor functionalization, as demonstrated in similar benzoic acid derivatives . Characterization via H/C NMR and HPLC (≥95% purity) is critical to confirm regioselectivity and absence of byproducts .

Q. How is this compound characterized in research settings?

Key techniques include:

- Spectroscopy : H NMR (δ ~8.1 ppm for aromatic protons adjacent to sulfonyl groups) and FT-IR (S=O stretching at ~1350-1300 cm).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.

- Thermal Analysis : Melting point determination (mp ~230°C, consistent with sulfonyl-substituted benzoic acids) .

Q. What are the primary research applications of this compound?

It serves as:

- A building block for synthesizing sulfonamide derivatives with potential biological activity (e.g., enzyme inhibitors).

- A precursor in medicinal chemistry for introducing sulfonyl groups into drug candidates, leveraging its stability under acidic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation of 3-hydroxybenzoic acid?

Yield optimization requires:

- Temperature control : Maintain 0–5°C during methanesulfonyl chloride addition to minimize hydrolysis.

- Stoichiometry : Use 1.2 equivalents of methanesulfonyl chloride to ensure complete conversion.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency. Post-reaction, isolate the product via acid-base extraction (pH ~2–3) to recover the carboxylic acid .

Q. How do conflicting spectral data for sulfonyl-substituted benzoic acids arise, and how can they be resolved?

Discrepancies in NMR shifts (e.g., unexpected splitting of aromatic protons) may stem from:

Q. What are the environmental persistence and degradation pathways of this compound?

Limited data exist, but structural analogs suggest:

- Hydrolysis : Susceptibility to alkaline hydrolysis (pH >10) cleaving the sulfonyl ester bond.

- Photodegradation : Potential UV-induced breakdown in aqueous solutions.

- Ecotoxicity : Requires bioassays (e.g., Daphnia magna acute toxicity tests) to evaluate environmental risks. Current gaps highlight the need for OECD 301/302 guideline studies .

Critical Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.